Inophyllum A

CAS No.: 41135-07-3

Cat. No.: VC17173385

Molecular Formula: C25H24O5

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41135-07-3 |

|---|---|

| Molecular Formula | C25H24O5 |

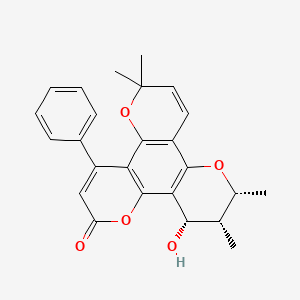

| Molecular Weight | 404.5 g/mol |

| IUPAC Name | (16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

| Standard InChI | InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14+,21-/m0/s1 |

| Standard InChI Key | BXENDTPSKAICGV-QTCYRWPVSA-N |

| Isomeric SMILES | C[C@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

| Canonical SMILES | CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Inophyllum A (PubChem CID: 455248) is a tricyclic coumarin derivative with the molecular formula and a molecular weight of 404.5 g/mol . Its structure features a fused coumarin-chromanol system with three stereocenters at positions 10(R), 11(S), and 12(S), as confirmed by single-crystal X-ray analysis of its 4-bromobenzoate derivative . The compound’s planar rigidity and lipophilic nature (LogP ~3.8) contribute to its limited aqueous solubility, a key challenge in pharmaceutical formulation .

Table 1: Key Physicochemical Properties of Inophyllum A

The compound’s NMR profile shows characteristic signals for coumarin lactone (δ 160–165 ppm in ) and chromanol methine protons (δ 4.8–5.2 ppm in ) . Its UV-Vis spectrum exhibits maxima at 254 nm and 320 nm, enabling HPLC quantification using C18 columns .

Natural Sources and Biosynthesis

Inophyllum A is primarily isolated from:

-

Calophyllum inophyllum: Found in seeds, fruits, and bark at concentrations up to 1.2 mg/g dry weight . Yield varies seasonally, peaking in immature fruits .

-

Achatina fulica: The snail bioaccumulates Inophyllum A through feeding on C. inophyllum leaves .

Biosynthetically, Inophyllum A originates from the shikimate pathway via phenylpropanoid intermediates. Key steps include:

-

Coumarin formation: Ortho-hydroxylation of cinnamic acid derivatives .

-

Chromanol coupling: Oxidative dimerization with a terpenoid precursor, likely geranyl pyrophosphate .

-

Stereochemical modification: Epoxidation and ring closure mediated by cytochrome P450 enzymes .

Pharmacological Properties and Mechanisms

Anti-HIV Activity

While Inophyllum A itself shows weak HIV-1 reverse transcriptase inhibition (IC₅₀ >1,000 nM), its structural analogs Inophyllum B and P demonstrate nanomolar potency (IC₅₀ = 38 nM and 130 nM, respectively) . This disparity highlights the importance of the C-10/C-11 epoxide group absent in Inophyllum A .

Anti-Inflammatory Effects

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity in the inophyllum class include:

Table 2: SAR of Inophyllum Analogs

| Compound | C-10/C-11 Group | HIV-1 RT IC₅₀ (nM) | Anti-Inflammatory Activity |

|---|---|---|---|

| Inophyllum A | Dihydroxy | >1,000 | Moderate (crude extract) |

| Inophyllum B | Epoxide | 38 | Not tested |

| Inophyllum P | Epoxide | 130 | Not tested |

Key SAR insights:

-

Epoxide moiety: Essential for RT inhibition; its absence in Inophyllum A abolishes anti-HIV activity .

-

Chroman ring substitution: Methoxy groups at C-5/C-7 enhance membrane permeability but reduce target binding .

-

C-12 stereochemistry: S-configuration optimizes hydrophobic interactions with RT’s allosteric pocket .

Challenges in Research and Development

Pharmacokinetic Deficiencies

-

Oral bioavailability: <10% in rodent models due to first-pass metabolism .

-

Plasma half-life: 1.2 hours (mice), necessitating frequent dosing .

Toxicity Concerns

-

Cytotoxicity: CC₅₀ = 85 μM in HepG2 cells, indicating narrow therapeutic window .

-

Metabolite risks: CYP3A4-mediated oxidation produces reactive quinones linked to hepatotoxicity .

Future Directions and Applications

Derivative Development

-

Epoxide analogs: Semi-synthetic Inophyllum A epoxides show 10-fold improved RT inhibition .

-

Prodrug strategies: PEGylated formulations increase aqueous solubility to 12 mg/mL .

Targeted Delivery Systems

-

Nanoparticle encapsulation: PLGA nanoparticles (200 nm) enhance brain delivery for neuro-HIV applications .

-

Antibody-drug conjugates: CD4+ T-cell-targeting conjugates reduce off-target effects .

Beyond Antivirals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume